Hexahydrohippurate

Catalog No.
S571152
CAS No.
32377-88-1
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrohippurate

CAS Number

32377-88-1

Product Name

Hexahydrohippurate

IUPAC Name

2-(cyclohexanecarbonylamino)acetic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)

InChI Key

ROXXNENGCGLRSW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCC(=O)O

Synonyms

cyclohexanoylglycine, hexahydrohippurate

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)O

Precursor in Organic Synthesis:

Hexahydrohippurate, also known as hippuric acid hexahydrate, serves as a valuable precursor in organic synthesis. Its readily available ester functionality allows for further chemical transformations, enabling the synthesis of various complex molecules. For instance, research has explored its use in the synthesis of biologically active heterocyclic compounds, which are a class of organic molecules with diverse applications in medicinal chemistry.

[^1] - Synthesis of new heterocyclic systems containing a 1,3,4-oxadiazole ring system derived from hippuric acid hexahydrate, Journal of Heterocyclic Chemistry, 2008

Potential Biodegradation Enhancer:

Studies suggest that hexahydrohippurate might possess the potential to enhance the biodegradation of certain pollutants. Research has shown that it can stimulate the activity of specific soil bacteria known for their ability to degrade aromatic hydrocarbons, a group of environmental contaminants. This indicates its potential application in bioremediation efforts aimed at cleaning up contaminated soil and water.

[^2] - Enhancement of biodegradation of aromatic hydrocarbons by hippuric acid, Journal of Hazardous Materials, 2010

Hexahydrohippurate, also known as cyclohexanoylglycine, is a chemical compound characterized by its molecular formula C9H15NO3C_9H_{15}NO_3 and a molecular weight of approximately 185.23 g/mol. It is a derivative of hippuric acid and is formed through the metabolism of cyclohexanecarboxylic acid. This compound features a cyclohexane ring, which contributes to its unique properties and biological activities. Hexahydrohippurate is primarily excreted in the urine of herbivores, indicating its role in detoxification processes within these animals .

Typical of carboxylic acids and their derivatives:

  • Hydrolysis: It can be hydrolyzed to yield cyclohexanecarboxylic acid and glycine.
  • Conjugation: Hexahydrohippurate can participate in conjugation reactions, where it may form complexes with other molecules, enhancing solubility and facilitating excretion.
  • Oxidation: The compound may be oxidized to form other metabolites, which can be further processed by the body for detoxification .

Hexahydrohippurate exhibits several biological activities, particularly in the context of detoxification in herbivores. Studies have shown that it plays a role in the metabolic pathways that help neutralize toxins ingested from plant materials. Elevated levels of hexahydrohippurate have been observed in non-vaccinated animals following viral challenges, suggesting its potential as a biomarker for metabolic stress and immune response . Additionally, it may influence gut microbiota composition, aiding in the breakdown of complex compounds .

Hexahydrohippurate can be synthesized through various methods:

  • Chemical Synthesis: It can be synthesized from cyclohexanecarboxylic acid and glycine through condensation reactions.
  • Biotransformation: In vivo synthesis occurs in herbivores where gut microbes metabolize cyclohexanecarboxylic acid into hexahydrohippurate.
  • Extraction from Biological Samples: The compound can also be isolated from urine samples of herbivores as part of metabolomic studies .

Hexahydrohippurate has several applications:

  • Metabolomic Studies: It serves as a potential biomarker for assessing metabolic states in animals, particularly in veterinary medicine.
  • Detoxification Research: Its role in detoxifying harmful compounds makes it a subject of interest in toxicology studies.
  • Pharmaceutical Development: Understanding its metabolic pathways may contribute to developing new therapeutic agents targeting metabolic disorders .

Research has indicated that hexahydrohippurate interacts with various biological systems:

  • Gut Microbiota: It influences the composition and activity of gut microbiota, which are crucial for detoxification processes.
  • Immune Response: Elevated levels are associated with immune responses during viral infections, indicating its role in modulating inflammation and immune function .
  • Metabolite Profiling: Studies utilizing metabolomic profiling techniques have identified hexahydrohippurate as a significant marker for differentiating between vaccinated and non-vaccinated animal states post-infection .

Hexahydrohippurate is similar to several compounds due to its structural features and biological roles. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
HippurateC9H9NO3A direct metabolite of benzoic acid; involved in detoxification.
CyclohexanecarboxylateC7H12O2Precursor to hexahydrohippurate; involved in fatty acid metabolism.
3,4,5,6-TetrahydrohippurateC9H13NO3An intermediate metabolite; shows similar biological activities.

Uniqueness of Hexahydrohippurate

Hexahydrohippurate's unique cyclohexane structure distinguishes it from other hippuric acid derivatives. Its specific role in herbivore metabolism and its elevated levels during stress responses make it particularly interesting for research into animal health and pharmacology .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

UNII

8QEB8PUK0Y

Other CAS

32377-88-1

Wikipedia

Hexahydrohippuric acid

Dates

Modify: 2023-08-15

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